molecular formula C8H9NO4S B1271988 2-Amino-4-(methylsulfonyl)benzoic acid CAS No. 393085-45-5

2-Amino-4-(methylsulfonyl)benzoic acid

Cat. No. B1271988
M. Wt: 215.23 g/mol
InChI Key: KFOGGDGNOLZBNY-UHFFFAOYSA-N
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Description

2-Amino-4-(methylsulfonyl)benzoic acid is a chemical compound that is of interest due to its potential applications in pharmaceuticals. It is related to various intermediates used in the synthesis of antipsychotic medications such as amisulpride. The synthesis and characterization of related compounds have been explored in several studies, which provide insights into the methods and challenges associated with the production of such sulfonamide derivatives.

Synthesis Analysis

The synthesis of compounds related to 2-amino-4-(methylsulfonyl)benzoic acid involves multiple steps, starting from different benzoic acid derivatives. For instance, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid, an amisulpride intermediate, was achieved through methylation, thiocyanation, hydrolysis, and ethylation reactions, with a total yield of 65% . Another related compound, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, was synthesized from 4-amino-2-hydroxybenzoic acid with a total yield of 24.5% after a series of reactions including methylation, thiocyanation, ethylation, and oxidation . The optimization of the synthesis process for methyl 2-methoxy-5-aminosulfonyl benzoate, another intermediate, resulted in improved yields for each step, leading to a total yield of 63.7% .

Molecular Structure Analysis

The molecular and electronic structures of related compounds have been investigated using techniques such as X-ray single crystal diffraction and ab initio quantum-chemical calculations. For example, two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were structurally characterized, revealing their organization as molecular crystals with hydrogen bonds of the C-H⋯O type . These structural insights are crucial for understanding the reactivity and potential interactions of the molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex and require careful control of conditions. The interaction of sulfonyl chlorides with amino acid methyl esters or hydrochlorides in the presence of triethylamine leads to the formation of amino acid sulfonamide derivatives . Additionally, the reaction conditions such as molar ratio, reaction time, and temperature play a significant role in the yield and purity of the final products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various analytical techniques. Infrared spectroscopy (IR), nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) are commonly used to confirm the chemical structures and purity of the synthesized compounds . These properties are essential for the identification and quality control of the intermediates used in pharmaceutical synthesis.

Scientific Research Applications

EP1 Receptor Selective Antagonists

4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid is a functional PGE2 antagonist selective for the EP1 receptor subtype. Modifications with hydrophilic heteroarylsulfonyl moieties optimize antagonist activity, with some analogs showing in vivo activity (Naganawa et al., 2006).

Synthesis and Crystal Structure Analysis

The compound 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl- aminosulfonyl]benzoic acid methyl ester has been synthesized and studied for its crystal structure. This compound, related to 2-Amino-4-(methylsulfonyl)benzoic acid, forms three conjugated systems in its molecular structure (H. Ming & D. South, 2004).

Synthesis Technology Optimization

Optimized conditions for synthesizing 2-Nitro-4-methylsulfonyl benzoic acid were developed through combined oxidation processes. This optimized method achieved an average yield of 85% and purity of 97.1% (Ci Long-wang, 2013).

Na+/H+ Antiporter Inhibition

Studies on benzoylguanidines as NHE inhibitors identified that substitution ortho to the acylguanidine was crucial for potency. Compounds like (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine showed significant in vitro activity and were proposed for adjunctive therapy in treating acute myocardial infarction (M. Baumgarth et al., 1997).

Selective EP1 Receptor Antagonists Optimization

Further structural optimization of 4-[(2-{isobutyl[(5-methyl-2-furyl)sulfonyl]amino}phenoxy)methyl]benzoic acids was conducted to reduce inhibitory activity against hepatic cytochrome P450 isozymes, aiming at minimizing potential drug interactions (A. Naganawa et al., 2006).

BIO-POTENT Sulfonamides Synthesis

Synthesis of 4-(substituted phenylsulfonamido)benzoic acids was achieved using fly-ash:H3PO3 nano catalyst in ultrasound irradiation conditions, showing over 90% yield. These derivatives exhibited significant antimicrobial activities (S. Dineshkumar & G. Thirunarayanan, 2019).

Enantiopure Precursors for Antibiotics

Enantiopure 4-methylthio- and 4-methylsulfonyl-substituted (2S,3R)-3-phenylserines were prepared for use as precursors in the synthesis of antibiotics like thiamphenicol and florfenicol (B. Kaptein et al., 1998).

Sulfonated Nanofiltration Membranes

Innovative sulfonated thin-film composite nanofiltration membranes with improved water flux were synthesized, showing enhanced surface hydrophilicity and effective dye rejection. The introduction of sulfonic acid groups significantly influenced water permeation and dye separation efficiency (Yang Liu et al., 2012).

Safety And Hazards

The safety data sheet for 2-Amino-4-(methylsulfonyl)benzoic acid indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation, skin irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

properties

IUPAC Name

2-amino-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOGGDGNOLZBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375512
Record name 2-Amino-4-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(methylsulfonyl)benzoic acid

CAS RN

393085-45-5
Record name 2-Amino-4-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(methylsulfonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
M Pileggi, SAV Pileggi, LR Olchanheski, PAG da Silva… - Chemosphere, 2012 - Elsevier
… LC–MS/MS analyses indicated that mesotrione degradation produced intermediates other than 2-amino-4-methylsulfonyl benzoic acid or 4-methylsulfonyl-2-nitrobenzoic acid, two …
Number of citations: 63 www.sciencedirect.com
S Durand, P Amato, M Sancelme… - Letters in applied …, 2006 - academic.oup.com
… 2‐Amino‐4‐methylsulfonyl benzoic acid (AMBA) was identified as one of the metabolites, … Time variations of mesotrione () and 2‐Amino‐4‐methylsulfonyl benzoic acid () concentrations …
Number of citations: 46 academic.oup.com
C Mastichiadis, I Christofidis, MA Koupparis, C Willetts… - Analyst, 2003 - pubs.rsc.org
… metabolites: 4-methylsulfonyl-2-nitrobenzoic acid and 2-amino-4-methylsulfonyl-benzoic acid and several other compounds similar in structure to mesotrione such as: fomesafen, …
Number of citations: 15 pubs.rsc.org
H Barchanska, J Plonka, A Jaros… - International journal of …, 2019 - Taylor & Francis
… of Pistia stratiotes, its ability to uptake mesotrione (MES) - one of the most frequently used herbicides, and its main degradation products: 2-amino-4-methylsulfonyl benzoic acid (AMBA) …
Number of citations: 8 www.tandfonline.com
P Alferness, L Wiebe - Journal of agricultural and food chemistry, 2002 - ACS Publications
… The metabolite 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) is determined with the parent compound in crops, whereas two metabolites, 2-amino-4-methylsulfonyl-benzoic acid (AMBA) …
Number of citations: 97 pubs.acs.org
H Barchanska, P Markowski… - International Journal of …, 2018 - Taylor & Francis
A simple, fast and sensitive analytical method was developed for the quantification of herbicide mesotrione (MES) and its degradation products: 4-(methylsulfonyl)-2-nitrobenzoic acid (…
Number of citations: 11 www.tandfonline.com
J Płonka, A Górny, K Kokoszka, H Barchanska - Chemosphere, 2020 - Elsevier
The influence of pesticides on the metabolism of edible plants has not been fully investigated. Moreover, once introduced into the environment, pesticides are degraded to many …
Number of citations: 15 www.sciencedirect.com
KF Mendes, BAB Martins, MR Dos Reis… - … Science and Pollution …, 2017 - Springer
… Two metabolites can be identified from mesotrione degradation, 4-methyl-sulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonyl benzoic acid (AMBA). Indices for the score …
Number of citations: 18 link.springer.com
D Ligang, C Yebing, LI Zengmei, Z Shancang… - 农药学学报, 2016 - nyxxb.cn
A comprehensive analytical method has been developed for the simultaneous determination of mesotrione and its metabolites (4-methylsulfonyl-2-nitrobenzoic acid (MNBA), 2-amino-4-…
Number of citations: 6 www.nyxxb.cn
L Carles, M Joly, P Joly - CLEAN–Soil, Air, Water, 2017 - Wiley Online Library
Mesotrione (2‐[4‐(methylsulfonyl)‐2‐nitrobenzoyl]‐cylohexane‐1,3‐dione) is an herbicide brought to the market 15 years ago and commonly used on maize cultures. This review …
Number of citations: 32 onlinelibrary.wiley.com

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